molecular formula C9H5N3 B14743243 Pyrrolo[2,3,4-DE][1,6]naphthyridine CAS No. 209-13-2

Pyrrolo[2,3,4-DE][1,6]naphthyridine

Cat. No.: B14743243
CAS No.: 209-13-2
M. Wt: 155.16 g/mol
InChI Key: XKEJKWXXKDMOBK-UHFFFAOYSA-N
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Description

Pyrrolo[2,3,4-DE][1,6]naphthyridine is a heterocyclic compound that features a fused ring system combining pyrrole and naphthyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3,4-DE][1,6]naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation results in the formation of this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and multicomponent reactions to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3,4-DE][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of Pyrrolo[2,3,4-DE][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrrolo[2,3,4-DE][1,6]naphthyridine include other naphthyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

209-13-2

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

2,5,9-triazatricyclo[6.3.1.04,12]dodeca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C9H5N3/c1-4-11-8-5-12-7-2-3-10-6(1)9(7)8/h1-5H

InChI Key

XKEJKWXXKDMOBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CN=C3C2=C1N=C3

Origin of Product

United States

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